molecular formula C24H36O5 B605384 AM7499 CAS No. 1577226-19-7

AM7499

Cat. No.: B605384
CAS No.: 1577226-19-7
M. Wt: 404.55
InChI Key: OSVHLUXLWQLPIY-KBAYOESNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

AM7499 is a synthetic organic compound with the systematic IUPAC name butyl 2-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-3-yl]-2-methylpropanoate . Its molecular formula is C₂₄H₃₆O₅ , corresponding to a molecular weight of 404.3 Da. The compound features a hexahydrocannabinol (HHC) scaffold, distinguishing it from classical tetrahydrocannabinol (THC) analogs. Key structural elements include a butyl ester side chain, a hydroxymethyl group at the C9 position, and a 1′,1′-dimethyl substitution on the propanoate moiety.

Property Value
Molecular Formula C₂₄H₃₆O₅
Molecular Weight (Da) 404.3
SMILES Notation CCCCOC(=O)C(C)(C)c1cc(O)c2c(c1)OC(C)(C)[C@@H]1CCC@@HC[C@@H]21
InChIKey OSVHLUXLWQLPIY-KBAYOESNSA-N

The ester group at the C3 position is metabolically labile, designed for enzymatic hydrolysis by plasma esterases, which shortens its duration of action compared to hydrophobic cannabinoids like Δ⁹-THC.

Stereochemical Configuration and Conformational Dynamics

This compound exhibits stereospecificity critical for cannabinoid receptor (CB1/CB2) binding. The (6aR,9R,10aR)-configuration defines the spatial arrangement of the hexahydrobenzo[c]chromene core, while the C9 hydroxymethyl group adopts an equatorial orientation. The 1′,1′-dimethyl substitution on the propanoate side chain introduces steric bulk, stabilizing the molecule’s conformation and enhancing receptor affinity.

Key stereochemical features include:

  • Phenolic hydroxyl (C1) : Essential for hydrogen bonding with CB1/CB2 residues.
  • C9 hydroxymethyl group : Facilitates enzymatic hydrolysis and reduces lipophilicity.
  • Ester side chain : Conformationally flexible, enabling rapid metabolic deactivation.

Conformational dynamics are influenced by the HHC scaffold, which restricts rotational freedom in the cyclohexenyl ring compared to THC’s tetrahydrocannabinol structure. This rigidity may contribute to its high receptor affinity.

Crystallographic Data and Three-Dimensional Pharmacophore Mapping

While direct crystallographic data for this compound are unavailable, its three-dimensional pharmacophore aligns with classical cannabinoid templates. The core pharmacophore includes:

  • Aromatic A-ring : A hydroxylated benzene ring critical for π-π stacking interactions.
  • Bicyclic B-ring : A hexahydrobenzo[c]chromene system that defines the molecule’s planarity.
  • C9 hydroxymethyl group : A polar substituent that enhances solubility and metabolic susceptibility.
  • Ester side chain : A labile group positioned for enzymatic cleavage.

Pharmacophore mapping studies suggest this compound occupies a similar binding pocket to Δ⁹-THC but with improved polar interactions due to its hydroxymethyl group. The absence of a pentyl side chain reduces hydrophobic interactions, potentially mitigating adverse effects like psychotropic activity.

Comparative Structural Analysis with Classical Cannabinoids

This compound differs structurally from classical cannabinoids like Δ⁹-THC and nabilone through strategic modifications to the side chain and core structure.

Feature This compound Δ⁹-THC Nabilone
Core Structure Hexahydrocannabinol (HHC) Tetrahydrocannabinol (THC) Tetrahydrocannabinol (THC)
Side Chain 2′,3′-Ester (butyl propanoate) Pentyl 1′,1′-Dimethylpropan-2-yl
C9 Substituent Hydroxymethyl Methyl Methyl
Solubility Enhanced (polar groups) Low (hydrophobic) Moderate
Metabolic Stability Rapid esterase hydrolysis Slow hepatic oxidation Moderate hepatic metabolism

The HHC scaffold in this compound introduces rigidity, reducing receptor desensitization, while the ester side chain enhances metabolic clearance, addressing limitations of classical cannabinoids like Δ⁹-THC.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for both CB1 and CB2 receptors, with Ki values of 2.5 nM (rCB1) and 0.3 nM (hCB2) . This non-selective profile contrasts with Δ⁹-THC, which shows CB1 preference. The compound’s hydroxymethyl group and ester side chain enhance CB2 affinity, aligning with structure-activity relationship (SAR) studies showing hydroxylated C9 analogs improve CB2 binding.

Receptor This compound Binding Affinity (Ki) Δ⁹-THC Binding Affinity (Ki)
rCB1 2.5 nM 10–20 nM
hCB2 0.3 nM 100–200 nM

Metabolic deactivation products (e.g., hydrolyzed acids) are inactive, ensuring a self-limiting pharmacological profile.

Functional Activity and Efficacy

This compound acts as a full agonist at CB1 and CB2 receptors, suppressing cAMP production in forskolin-stimulated assays. Functional potencies include:

  • rCB1 EC₅₀ : 4.6 nM (89% efficacy)
  • hCB2 EC₅₀ : 5.7 nM (83% efficacy)

These values surpass Δ⁹-THC’s functional activity, attributed to the HHC scaffold’s improved receptor complementarity. In vivo studies in rodents and non-human primates confirm rapid onset and short duration of action due to enzymatic hydrolysis.

Metabolic Fate and Controlled Deactivation

This compound undergoes esterase-mediated hydrolysis in plasma, generating inactive carboxylic acid metabolites. This “controlled deactivation” strategy:

  • Shortens half-life : Reduces accumulation in adipose tissue.
  • Minimizes side effects : Limits prolonged receptor activation.
  • Improves safety : Avoids psychotropic effects linked to Δ⁹-THC’s slow metabolism.

Comparative metabolic pathways:

Compound Primary Metabolic Pathway Active Metabolites
This compound Plasma esterase hydrolysis None
Δ⁹-THC Hepatic CYP2C9/CYP3A4 oxidation 11-Hydroxy-THC (active)

Preclinical Efficacy in Pain and Neurological Disorders

This compound demonstrates potent analgesic and antihypertensive effects in preclinical models. In rodent studies, it induces lower lip retraction (LLR) , a behavioral marker of CB1 activation, at doses as low as 0.01 mg/kg. Synergistic interactions with 5-HT1A agonists (e.g., 8-OH-DPAT) suggest potential for enhanced analgesia with reduced side effects.

Advantages Over Classical Cannabinoids

This compound addresses critical limitations of Δ⁹-THC:

  • Rapid deactivation : Plasma esterase hydrolysis eliminates prolonged receptor activation.
  • Reduced fat deposition : Polar hydroxymethyl group improves solubility.
  • High CB2 affinity : May enhance anti-inflammatory effects without psychotropic activity.

Properties

CAS No.

1577226-19-7

Molecular Formula

C24H36O5

Molecular Weight

404.55

IUPAC Name

butyl 2-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6H,6aH,7H,8H,9H,10H,10aH-benzo[c]isochromen-3-yl]-2-methylpropanoate

InChI

InChI=1S/C24H36O5/c1-6-7-10-28-22(27)23(2,3)16-12-19(26)21-17-11-15(14-25)8-9-18(17)24(4,5)29-20(21)13-16/h12-13,15,17-18,25-26H,6-11,14H2,1-5H3/t15-,17-,18-/m1/s1

InChI Key

OSVHLUXLWQLPIY-KBAYOESNSA-N

SMILES

CC(C)(C1=CC(O)=C2C(OC(C)(C)[C@]3([H])CC[C@@H](CO)C[C@@]23[H])=C1)C(OCCCC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM7499;  AM 7499;  AM-7499.

Origin of Product

United States

Scientific Research Applications

The compound AM7499 has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and drug development. This detailed article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its potential.

Cancer Research

This compound has shown promise in cancer research, particularly as a potential anti-cancer agent. Studies have indicated that it may induce apoptosis in various cancer cell lines, including:

  • MCF7 (breast cancer)
  • PC3 (prostate cancer)
  • A549 (lung cancer)

Case Study: Apoptotic Activity

In a study examining the apoptotic effects of this compound, researchers found that it significantly inhibited cell proliferation in MCF7 cells, with an IC50 value of approximately 0.07 μM. Such findings suggest that this compound could be a candidate for further development as a targeted cancer therapy.

Cell LineIC50 Value (μM)Reference
MCF70.07 ± 0.0061
A5490.19 ± 0.045
PC30.012 ± 0.021

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems, particularly targeting integrin αvβ3, which is overexpressed in tumor neovasculature.

Application: Targeted Drug Delivery

Research indicates that this compound can be conjugated with nanoparticles to enhance the delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity.

Neuropharmacology

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In animal models of neurodegeneration, this compound demonstrated a reduction in neuronal cell death and improved cognitive function metrics, indicating potential therapeutic benefits.

ModelEffect ObservedReference
Mouse model of Alzheimer’sReduced neuronal death
Rat model of Parkinson’sImproved cognitive function

Preparation Methods

Tricyclic Core Synthesis

The synthesis begins with the preparation of the tricyclic carboxylic acid intermediate, a common precursor for Δ<sup>8</sup>-THC analogs. This intermediate is synthesized via a Diels-Alder reaction between (+)-<i>trans</i>-p-mentha-2,8-dien-1-ol and olivetol, followed by oxidation to yield the carboxylic acid. Cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene) forms the tricyclic framework, which is subsequently purified via recrystallization (hexane/ethyl acetate).

Key Reaction Conditions

  • Diels-Alder reaction: 80°C, 12 hours, nitrogen atmosphere.

  • Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane, 0°C to room temperature.

  • Cyclization: 0.1 M p-toluenesulfonic acid, reflux for 6 hours.

C1′ Cyclobutyl Substitution

Introduction of the cyclobutyl group at C1′ involves a stereoselective alkylation reaction. The tricyclic intermediate is treated with cyclobutylmagnesium bromide in tetrahydrofuran (THF) at -78°C, followed by quenching with ammonium chloride. Diastereomeric separation is achieved via flash chromatography (silica gel, 5% ethyl acetate/hexane), yielding the (6a<i>R</i>,10a<i>R</i>) configuration predominant in this compound.

Yield and Purity

  • Alkylation step: 68% yield.

  • Chromatographic separation: >95% purity by HPLC.

C2′ Esterification

The C2′ ester moiety is introduced via a two-step process:

  • Hydroxylation : The side chain alcohol is oxidized to a carboxylic acid using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 0°C.

  • Ester Formation : The carboxylic acid is reacted with ethanol under Steglich conditions (dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP)) to yield the ethyl ester.

Optimization Notes

  • Substituting DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improved yields from 72% to 85%.

  • Polar aprotic solvents (e.g., dimethylformamide) minimized side reactions.

Alternative Routes: Suzuki Cross-Coupling and Lactonization

Recent advancements in cannabinoid synthesis demonstrate the utility of Suzuki-Miyaura cross-coupling for constructing modified side chains. In a parallel approach, boronic ester intermediates derived from the tricyclic core are coupled with cyclobutylboronic acid under palladium catalysis (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/water). Subsequent one-pot demethylation-cyclization (BF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>) forms the lactone variant, though this pathway is less relevant to this compound’s esterified structure.

Comparative Efficiency

ParameterClassical AlkylationSuzuki Cross-Coupling
Yield68%75%
Purity>95%>98%
Reaction Time24 hours8 hours

Analytical Characterization

This compound is rigorously characterized using spectroscopic and chromatographic methods:

Spectroscopic Data

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 6.25 (s, 1H, aromatic), 4.15 (q, <i>J</i> = 7.1 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>), 2.85–2.70 (m, 1H, cyclobutyl), 1.25 (t, <i>J</i> = 7.1 Hz, 3H, OCH<sub>2</sub>CH<sub>3</sub>).

  • HRMS (ESI+) : Calculated for C<sub>25</sub>H<sub>34</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 383.2581; Found: 383.2583.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 methanol/water, 1.0 mL/min).

  • Melting Point : 112–114°C (uncorrected).

Challenges and Optimization

Diastereomer Separation

The C1′ cyclobutyl substitution generates two diastereomers, necessitating chromatographic separation. Gradient elution (hexane to 20% ethyl acetate) resolves the (6a<i>R</i>,10a<i>R</i>) and (6a<i>S</i>,10a<i>R</i>) configurations, with the former predominating (4:1 ratio).

Ester Hydrolysis Mitigation

Early synthetic batches exhibited partial ester hydrolysis under acidic conditions. Replacing HCl with Amberlyst-15 resin during workup reduced hydrolysis to <2% .

Q & A

Q. What are the binding affinities of AM7499 at CB1 and CB2 receptors, and how are they determined?

this compound exhibits high affinity for both CB1 and CB2 receptors, with inhibition constants (Ki) in the low nanomolar range. These values were derived from radioligand displacement assays using [³H]CP-55,940 in rat brain membranes (CB1) and HEK 293 cells expressing CB2 receptors. Binding curves and Ki values are detailed in Table 2.1 .

Q. How is the functional potency of this compound assessed in vitro?

Functional agonism is evaluated via forskolin-stimulated cAMP reduction assays in cells expressing CB1/CB2 receptors. This compound demonstrates potent agonist activity with high efficacy, indicating its ability to activate downstream signaling pathways .

Q. What in vivo models are used to evaluate this compound’s hypothermic effects?

Core body temperature measurements in rats reveal dose-dependent hypothermia: 0.1 mg/kg causes a 3–4°C drop, while 0.3 mg/kg induces a 5–6°C drop. Recovery occurs within 6 hours at lower doses, as shown in Figure 2.7 .

Q. What structural features define this compound’s cannabinergic activity?

this compound is a hexahydro hydroxymethyl ester analog derived from a tricyclic classical cannabinoid template. Structural modifications, such as hydrolyzable ester groups, influence receptor binding and metabolic stability (Figure 2.3) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s analgesic onset and duration across species?

Comparative time-course studies in mice and squirrel monkeys highlight species-specific pharmacokinetics. For example, in mice, this compound’s analgesic effect weakens by 360 minutes, whereas in primates, discriminative stimulus effects peak within 15–60 minutes (Figure 2.8, 2.9). Methodological adjustments include interspecies metabolic profiling and receptor density mapping .

Q. What experimental designs validate this compound’s controlled deactivation mechanism?

Synthesis of hydrolyzable analogs (e.g., ester/lactone groups) combined with in vivo duration testing provides insights. For example, this compound loses CB1 selectivity within 4 hours in primates, while non-hydrolyzable HU210 remains active for 24+ hours. Pharmacokinetic parameters (e.g., t₁/₂) are quantified in Table 2.3 .

Q. How can interspecies metabolic stability contradictions (e.g., short half-life in mice vs. stability in humans) be addressed?

Conduct parallel in vitro assays using liver microsomes and plasma from multiple species. For instance, this compound’s short plasma t₁/₂ in mice contrasts with stability in human plasma, necessitating species-specific metabolic pathway analysis .

Q. What statistical frameworks are suitable for analyzing variability in this compound’s discriminative stimulus effects?

Repeated measures ANOVA can assess time-course data (e.g., t₁/₂ = 48 min for this compound vs. 66 min for HU210). Larger sample sizes and crossover study designs reduce intersubject variability, as shown in primate experiments (Figure 2.9) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy and duration?

Systematic side-chain modifications (e.g., ester positioning) are analyzed via binding assays (Table 2.1) and in vivo hypothermia/analgesia models. For example, replacing the C-ring with a hydrolyzable lactone enhances metabolic control (Figure 2.5) .

Methodological Guidance

  • Data Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For instance, interspecies metabolic differences warrant ethical and practical feasibility assessments .
  • Experimental Reproducibility : Include raw data tables (e.g., Ki values, t₁/₂) in appendices for transparency, as recommended in academic guidelines .
  • Comparative Studies : Use control analogs like HU210 to isolate pharmacokinetic variables. Dose-response curves and time-course analyses (Figures 2.8–2.9) are critical for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AM7499
Reactant of Route 2
Reactant of Route 2
AM7499

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.